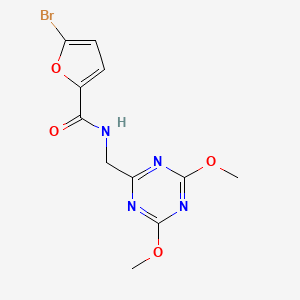

5-bromo-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-bromo-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves a series of reactions including bromination, methoxylation, and oxidation . For instance, the synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a key intermediate for preparing Coenzyme Q compounds, was readily synthesized in two steps by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include condensation of carboxylic acids and amines to the corresponding amides . The reaction mechanism typically involves the formation of an active ester followed by a nucleophilic attack .Aplicaciones Científicas De Investigación

Synthesis of Coenzyme Q Analogues

This compound serves as a key intermediate in the synthesis of Coenzyme Q analogues. Coenzyme Q is vital for electron transfer in the electron transport chain of mitochondria and bacterial respiratory systems. It also acts as an antioxidant, reducing free radicals and is used in treating cardiovascular diseases and mitochondrial disorders .

Antioxidant Properties

Due to its structural similarity to Coenzyme Q, this compound may exhibit antioxidant properties. It could potentially be used to scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .

Pharmaceutical Intermediate

The compound is an important intermediate in pharmaceutical synthesis. It can be used to prepare various biologically active molecules, particularly those involved in mitochondrial health and energy production .

Research on Mitochondrial Disorders

Given its role in the synthesis of Coenzyme Q analogues, this compound could be used in research focused on mitochondrial disorders. It may help in understanding the bioenergetics of cells and the pathology of mitochondrial diseases .

Electron Transfer Studies

The compound’s ability to facilitate electron transfer makes it useful in studies investigating the fundamental processes of cellular respiration and energy conversion .

Development of Cardiovascular Drugs

As an intermediate in the synthesis of Coenzyme Q, this compound could be used in the development of drugs aimed at treating cardiovascular diseases, leveraging its potential antioxidant effects .

Synthesis of Redox-Active Molecules

The compound could be employed in the synthesis of redox-active molecules, which are important in various chemical reactions and processes, including catalysis and organic synthesis .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

It may be involved in reactions similar to the suzuki–miyaura coupling . In such reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the synthesis of various organic compounds . This reaction can lead to the formation of new carbon–carbon bonds, which can significantly alter the structure and function of organic molecules .

Result of Action

The potential involvement of this compound in suzuki–miyaura coupling reactions suggests that it could play a role in the formation of new carbon–carbon bonds in organic molecules . This could lead to significant changes in the structure and function of these molecules.

Action Environment

The suzuki–miyaura coupling reactions, which this compound may be involved in, are known to be influenced by various factors, including the nature of the organic groups involved, the presence of a palladium catalyst, and the reaction conditions .

Propiedades

IUPAC Name |

5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN4O4/c1-18-10-14-8(15-11(16-10)19-2)5-13-9(17)6-3-4-7(12)20-6/h3-4H,5H2,1-2H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGVNGFIKXKPTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=CC=C(O2)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2997130.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2997138.png)

![Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate](/img/structure/B2997141.png)

![1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate](/img/structure/B2997144.png)

![methyl 2-[1-(1H-1,3-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2997153.png)